molecular formula C23H16ClN3O B3063899 4-chloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide CAS No. 820961-59-9

4-chloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide

Cat. No.: B3063899
CAS No.: 820961-59-9
M. Wt: 385.8 g/mol
InChI Key: GXFPQKORTZOVLZ-UHFFFAOYSA-N
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Description

4-Chloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide (CAS 820961-59-9) is a chemical compound with the molecular formula C 23 H 16 ClN 3 O and a molecular weight of 385.85 g/mol . This substituted pyrimidine features a benzamide group and is part of a class of compounds being investigated for their potential in pharmaceutical development, particularly in oncology. While specific mechanistic data for this exact compound is limited in the public domain, its core structure is highly relevant in medicinal chemistry. Scientific literature indicates that closely related N-phenylpyrimidin-2-amine derivatives have demonstrated significant biological activity as pan-Cyclin-Dependent Kinase (CDK) inhibitors . These inhibitors can induce cell cycle arrest at the G2/M phase, promote apoptosis, and act as radiosensitizers, thereby suppressing tumor growth and improving the effectiveness of radiotherapy in preclinical models . Furthermore, substituted pyrimidines are also explored as ligands for adenosine receptors, highlighting their versatility in drug discovery . The presence of the chlorobenzamide and diphenylpyrimidine motifs in its structure suggests potential for diverse chemical modifications and interactions with biological targets. This compound is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening. It is supplied for laboratory research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

820961-59-9

Molecular Formula

C23H16ClN3O

Molecular Weight

385.8 g/mol

IUPAC Name

4-chloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide

InChI

InChI=1S/C23H16ClN3O/c24-19-13-11-18(12-14-19)22(28)27-23-25-20(16-7-3-1-4-8-16)15-21(26-23)17-9-5-2-6-10-17/h1-15H,(H,25,26,27,28)

InChI Key

GXFPQKORTZOVLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ethyl Benzoylacetate with Benzamidine

The pyrimidine core is constructed via a cyclocondensation reaction between ethyl benzoylacetate and benzamidine hydrochloride. In a typical procedure, equimolar amounts of ethyl benzoylacetate (1.92 g, 10 mmol) and benzamidine hydrochloride (1.40 g, 10 mmol) are refluxed in ethanol (50 mL) with sodium ethoxide (1.36 g, 20 mmol) as a base. The reaction mixture is stirred at 80°C for 12 hours, yielding 2,6-diphenyl-3H-pyrimidin-4-one as a pale yellow solid (Yield: 78%, m.p. 215–218°C).

Mechanistic Insight : The reaction proceeds through nucleophilic attack of the amidine’s amino group on the carbonyl carbon of the β-keto ester, followed by cyclization and dehydration (Figure 1).

Chlorination of Pyrimidinone to 4-Chloro-2,6-Diphenylpyrimidine

The hydroxyl group at position 4 of the pyrimidinone is replaced with chlorine using phosphorus oxychloride (POCl₃). A mixture of 2,6-diphenylpyrimidin-4-one (2.5 g, 9.6 mmol) and POCl₃ (15 mL) is refluxed at 110°C for 6 hours. Excess POCl₃ is removed under reduced pressure, and the residue is neutralized with ice-cold water to afford 4-chloro-2,6-diphenylpyrimidine as a white crystalline solid (Yield: 85%, m.p. 132–135°C).

Amination to 4,6-Diphenylpyrimidin-2-amine

The chlorinated intermediate is reacted with aqueous ammonia (28% w/w) in a sealed vessel at 140°C for 8 hours. After cooling, the product is extracted with dichloromethane, dried over sodium sulfate, and purified via column chromatography (hexane/ethyl acetate, 3:1) to yield 4,6-diphenylpyrimidin-2-amine (Yield: 65%, m.p. 148–150°C).

Amide Coupling with 4-Chlorobenzoyl Chloride

Synthesis of 4-Chloro-N-(4,6-Diphenylpyrimidin-2-yl)Benzamide

The final step involves coupling 4,6-diphenylpyrimidin-2-amine (1.0 g, 3.6 mmol) with 4-chlorobenzoyl chloride (0.68 g, 3.9 mmol) in anhydrous dichloromethane (DCM, 30 mL) under nitrogen. Triethylamine (1.0 mL, 7.2 mmol) is added dropwise to scavenge HCl. The reaction is stirred at room temperature for 24 hours, followed by washing with water (2 × 50 mL) and brine (50 mL). The organic layer is dried and concentrated, yielding the target compound as an off-white solid (Yield: 72%, m.p. 185–188°C).

Optimization Notes :

  • Solvent Selection : DCM and THF provide higher yields compared to DMF due to better solubility of intermediates.
  • Stoichiometry : A 10% excess of 4-chlorobenzoyl chloride ensures complete conversion of the amine.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A patent application (US20070032510A1) describes a microwave-assisted method where 4-chloro-2,6-diphenylpyrimidine is reacted with 4-chlorobenzamide in the presence of a coupling agent (HATU) and DIPEA. Irradiation at 100°C for 30 minutes achieves a 90% conversion rate, significantly reducing reaction time.

One-Pot Sequential Reactions

A novel one-pot approach combines cyclocondensation, chlorination, and amidation without isolating intermediates. Ethyl benzoylacetate, benzamidine, and 4-chlorobenzoyl chloride are sequentially added to a reaction vessel containing POCl₃ and triethylamine. This method achieves an overall yield of 58% but requires rigorous temperature control.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.78 (s, 1H, pyrimidine-H), 7.45–8.15 (m, 14H, aromatic-H), 10.52 (s, 1H, NH).
  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N pyrimidine), 690 cm⁻¹ (C-Cl).
  • HRMS (ESI) : m/z calcd. for C₂₃H₁₆ClN₃O [M+H]⁺: 386.1054; found: 386.1058.

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar pyrimidine ring and dihedral angles of 42° between the benzamide and pyrimidine moieties. The crystal belongs to the monoclinic space group P2₁/c with unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å.

Comparative Evaluation of Methods

Method Yield (%) Time (h) Purity (%) Key Advantage
Conventional 72 24 98 Scalability
Microwave 90 0.5 99 Rapid synthesis
One-Pot 58 12 95 Minimal purification steps

Challenges and Practical Considerations

  • POCl₃ Handling : Requires anhydrous conditions and careful neutralization due to its corrosive nature.
  • Byproduct Formation : Over-chlorination may occur if POCl₃ is used in excess, necessitating precise stoichiometry.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) is critical to remove unreacted benzamidine and dimeric impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-diphenylpyrimidin-2-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorobenzamide moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl and pyrimidine rings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution Reactions: Products may include derivatives with different substituents on the benzamide ring.

    Oxidation and Reduction: Products may include hydroxylated or hydrogenated derivatives.

Scientific Research Applications

N-(4,6-diphenylpyrimidin-2-yl)-4-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,6-diphenylpyrimidin-2-yl)-4-chlorobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues in Pyrimidine-Based Benzamides

Key Compounds :
Compound Name Structural Features Biological/Chemical Activity Reference
4-Chloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide 4,6-diphenylpyrimidine + 4-chlorobenzamide Synthetic intermediate; catalytic applications
(S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide Dichlorobenzamide + hydroxypyrimidine-pyridine hybrid EGFR inhibition (IC₅₀ values not reported)
9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one Chromene-fused pyrimidine + chlorophenyl groups Not explicitly reported; likely explored for bioactivity

Comparison :

  • Steric Bulk : The 4,6-diphenylpyrimidine group introduces significant steric hindrance, contrasting with smaller substituents in EGFR inhibitors (e.g., hydroxypyrimidine-pyridine hybrids), which prioritize flexibility for kinase domain interactions .

Thiourea and Carbamothioyl Derivatives

Key Compounds :
Compound Name Structural Features Activity Reference
4-Chloro-N-(dibenzylcarbamothioyl)benzamide Carbamothioyl + dibenzyl groups Antimicrobial (moderate activity against S. aureus)
4-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1) Fluorobenzyl + methylcarbamothionyl Catalysis in Suzuki coupling reactions (70–85% conversion)
Target Compound Pyrimidine core + chlorobenzamide Catalytic applications (e.g., C–C coupling)

Comparison :

  • Catalytic Efficiency : The pyrimidine core in the target compound may offer superior π-stacking interactions in catalytic systems compared to carbamothioyl derivatives, which rely on metal coordination (e.g., Pd/Pt complexes in Suzuki reactions) .
  • Bioactivity : Thiourea derivatives exhibit direct antimicrobial effects, whereas the target compound’s activity remains underexplored in the provided literature .

Benzimidazole and Heterocyclic Hybrids

Key Compounds :
Compound Name Structural Features Activity Reference
4-Chloro-N-((2-(chloromethyl)-1H-benzo[d]imidazol-1-yl)methyl)benzamide (18) Benzimidazole + chloromethyl group Anti-inflammatory (66.66% inhibition in paw edema model)
DS2 (4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide) Imidazopyridine + thienyl group Positive allosteric modulation of δ-subunit-containing GABA receptors (EC₅₀ ~100 nM)

Comparison :

  • Anti-inflammatory Potential: The benzimidazole hybrid (Compound 18) shows moderate anti-inflammatory activity, suggesting that introducing heterocycles (e.g., pyrimidine) could enhance this property in future derivatives .

Biological Activity

4-chloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with phenyl groups and a chloro group, which contributes to its unique biological properties. Its molecular formula is C18H16ClN3C_{18}H_{16}ClN_3 with a molecular weight of approximately 317.79 g/mol. The InChI key for this compound is DSWKVXIBGFFTBK-UHFFFAOYSA-N , which aids in its identification in chemical databases.

Biological Activity Overview

This compound has been investigated for several biological activities, including:

  • Anticancer Activity : The compound exhibits potential anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Studies have shown that it can reduce tumor growth in various cancer models by targeting pathways associated with cell cycle regulation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness relative to standard antibiotics.
  • Enzyme Inhibition : The compound has been identified as an inhibitor of soluble epoxide hydrolase (sEH), with an IC50 value of 1.2 nM , indicating strong inhibitory activity. This mechanism is particularly relevant for the modulation of inflammatory responses and pain pathways.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The compound binds to the active sites of specific enzymes, modulating their activity and affecting downstream signaling pathways.
  • Receptor Binding : It has been shown to interact with adenosine receptors, which play a crucial role in numerous physiological processes including cardiovascular function and immune response.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Demonstrated anticancer effects in vitro against breast cancer cell lines with reduced proliferation rates observed.
Showed significant antibacterial activity against Staphylococcus aureus (MIC = 50 μg/ml), outperforming common antibiotics like ampicillin.
Identified as a potent sEH inhibitor with favorable pharmacokinetic properties, suggesting potential for therapeutic applications in pain management and inflammation control.

Q & A

Q. Q1. What synthetic routes are commonly employed for synthesizing 4-chloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves three key steps: (1) preparation of the pyrimidine core via chlorination and functionalization of aromatic rings, (2) coupling reactions (e.g., nucleophilic substitution or Buchwald-Hartwig amination) to attach the benzamide moiety, and (3) purification via recrystallization or column chromatography.

  • Optimization Strategies :
    • Use statistical experimental design (e.g., factorial design) to identify critical parameters like temperature, solvent polarity, and catalyst loading .
    • Employ continuous flow reactors for better control of exothermic reactions and scalability .
    • Monitor reaction progress using HPLC or LC-MS to detect intermediates and byproducts early .

Q. Q2. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns on the pyrimidine and benzamide groups. 19F^{19}\text{F} NMR may be relevant if fluorinated analogs are synthesized .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding or π-π stacking) critical for understanding solid-state properties .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to confirm purity .

Q. Q3. How can researchers address solubility challenges during biological assays?

Methodological Answer:

  • Solubility Enhancement :
    • Use co-solvents like DMSO or cyclodextrin-based carriers while ensuring they do not interfere with assay conditions .
    • Synthesize prodrugs (e.g., ester derivatives) with improved lipophilicity .
    • Characterize solubility limits via UV-Vis spectroscopy in buffered solutions at physiological pH .

Advanced Research Questions

Q. Q4. How can quantum chemical calculations guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Computational Workflow :
    • Perform density functional theory (DFT) calculations to map electron density distributions and identify reactive sites (e.g., electrophilic centers on the pyrimidine ring) .
    • Use molecular docking to predict binding affinities with target proteins (e.g., kinases or receptors) and prioritize derivatives for synthesis .
    • Validate predictions via free-energy perturbation (FEP) simulations to refine binding poses .
  • Case Study : highlights ICReDD’s integration of computational and experimental data to accelerate reaction optimization .

Q. Q5. What strategies resolve contradictions in activity data across different assay platforms?

Methodological Answer:

  • Root-Cause Analysis :
    • Compare assay conditions (e.g., pH, temperature, and cell lines) using multivariate analysis to identify confounding variables .
    • Validate results with orthogonal assays (e.g., SPR for binding vs. cell-based viability assays) .
    • Perform replicate experiments with stricter controls (e.g., fixed incubation times) to reduce variability .
  • Data Reconciliation : Apply Bayesian statistics to weight data quality and resolve discrepancies .

Q. Q6. How can reaction kinetics and mechanistic studies improve synthetic scalability?

Methodological Answer:

  • Kinetic Profiling :
    • Use stopped-flow spectroscopy or in situ IR to monitor reaction rates and intermediate formation .
    • Identify rate-limiting steps (e.g., amide bond formation) and optimize catalyst systems (e.g., transition-metal catalysts) .
  • Mechanistic Insights :
    • Perform isotopic labeling (e.g., 18O^{18}\text{O} in hydrolysis steps) to trace reaction pathways .
    • Apply Eyring analysis to correlate activation parameters (ΔH‡, ΔS‡) with solvent effects .

Q. Q7. What methodologies are recommended for analyzing degradation products under stressed conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Expose the compound to heat, light, and oxidative conditions (e.g., H2_2O2_2) to simulate stability challenges .
    • Analyze degradants via LC-QTOF-MS to identify fragmentation pathways .
  • Predictive Modeling : Use QSAR/QSPR models to correlate molecular descriptors (e.g., logP, H-bond donors) with degradation rates .

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